molecular formula C45H78N2O3 B12554182 N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide CAS No. 144298-94-2

N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide

Katalognummer: B12554182
CAS-Nummer: 144298-94-2
Molekulargewicht: 695.1 g/mol
InChI-Schlüssel: MMWZTYGAXSHANQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of isoindole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide typically involves the reaction of isoindole derivatives with long-chain alkyl amines. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce primary amines .

Wissenschaftliche Forschungsanwendungen

N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

  • N,2-Dioctadecyl-1,3-dioxoisoindole-4-carboxamide
  • 1H-Isoindole-4-carboxamide, 2,3-dihydro-N,2-dioctadecyl-1,3-dioxo

Uniqueness

N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chains contribute to its hydrophobic nature, making it suitable for applications in lipid-based systems and materials .

Eigenschaften

CAS-Nummer

144298-94-2

Molekularformel

C45H78N2O3

Molekulargewicht

695.1 g/mol

IUPAC-Name

N,2-dioctadecyl-1,3-dioxoisoindole-4-carboxamide

InChI

InChI=1S/C45H78N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-43(48)40-36-35-37-41-42(40)45(50)47(44(41)49)39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-37H,3-34,38-39H2,1-2H3,(H,46,48)

InChI-Schlüssel

MMWZTYGAXSHANQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC2=C1C(=O)N(C2=O)CCCCCCCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.